4-Bromo-6-methoxy-1-benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methoxy-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWPPQQMCWFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CO2)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Bromo 6 Methoxy 1 Benzofuran and Its Precursors
Retrosynthetic Analysis of the 4-Bromo-6-methoxy-1-benzofuran Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, more readily available starting materials. For this compound, several disconnection approaches can be envisioned, primarily revolving around the formation of the furan (B31954) ring.
Common Retrosynthetic Disconnections:
C-O Bond Disconnection (Intramolecular O-Arylation): A primary strategy involves the intramolecular cyclization of a 1-(2-haloaryl)ketone derivative. acs.org This pathway disconnects the C7a-O bond, leading back to a precursor such as a 2-bromo-5-methoxyphenacyl bromide or a related ketone. This is a powerful method for forming the benzofuran (B130515) ring system.
C-C Bond Disconnection (Sonogashira Coupling and Cyclization): Another common approach disconnects the C2-C3 bond of the furan ring. This retrosynthetic step leads to a 2-halophenol and a terminal alkyne. The forward synthesis would involve a Sonogashira coupling followed by an intramolecular cyclization (heterocyclization) to form the benzofuran ring. d-nb.infoacs.org For the target molecule, this would suggest a precursor like 3-bromo-5-methoxyphenol (B1287468) and an acetylene (B1199291) equivalent.
Perkin and Related Rearrangements: Classical methods like the Perkin reaction can also be considered. This would involve the cyclization of an O-arylated precursor, which could be derived from a substituted phenol (B47542) and an α-halo ketone or related species.
A plausible retrosynthetic route for this compound is illustrated below:
| Target Molecule | Precursor 1 (via Intramolecular Cyclization) | Precursor 2 (via Sonogashira/Cyclization) | Starting Materials |
| This compound | 1-(2,5-Dibromo-3-methoxyphenyl)ethanone | 3-Bromo-5-methoxyphenol + Acetylene source | 3-Methoxyphenol (B1666288), Bromine, Acylating/Alkynylating agents |
This analysis suggests that the synthesis can be approached by either building the furan ring onto a pre-functionalized benzene (B151609) ring or by functionalizing a pre-formed 6-methoxy-1-benzofuran core. The choice of strategy often depends on the desired regiochemical outcome and the availability of starting materials.
Classical and Modern Approaches to Benzofuran Synthesis Relevant to this compound
The construction of the benzofuran skeleton is a central theme in heterocyclic chemistry, with numerous methods developed over the years. rsc.org These methods range from classical name reactions to modern transition-metal-catalyzed processes. nih.gov
The formation of the furan ring fused to a benzene ring can be achieved through various intramolecular cyclization strategies.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for benzofuran synthesis. organic-chemistry.org One prominent method involves the Sonogashira coupling of o-halophenols with terminal alkynes, followed by a cyclization step. d-nb.infoacs.org This tandem, one-pot process is highly efficient for creating substituted benzofurans.
Copper and Iron-Catalyzed Cyclizations: Non-precious metals like copper and iron have emerged as effective catalysts for the intramolecular C-O bond formation required for benzofuran synthesis. acs.org For instance, the cyclization of 1-(2-haloaryl)ketones can be catalyzed by copper or iron complexes, offering a more sustainable alternative to palladium. acs.org
Acid-Catalyzed Cyclizations: Intramolecular condensation of precursors like arylalkynyl ethers can be mediated by acids to yield benzofurans. jocpr.com Similarly, o-alkynyl substituted anisoles can be transformed into benzofurans via electrophilic cyclization. digitellinc.com
Iodocyclization: Electrophilic cyclization using iodine is another effective strategy. medcraveonline.com This method typically involves the reaction of an o-alkynylphenol derivative with an iodine source, leading to the formation of an iodinated benzofuran, which can be a useful intermediate for further functionalization. rsc.org
| Cyclization Method | Catalyst/Reagent | Typical Precursors | Reference |
| Sonogashira Coupling/Cyclization | Pd/Cu catalysts | o-halophenols, terminal alkynes | d-nb.infoacs.org |
| Intramolecular O-Arylation | Fe or Cu catalysts | 1-(2-haloaryl)ketones | acs.org |
| Electrophilic Cyclization | Iodine (I₂) | o-alkynylphenols | medcraveonline.comrsc.org |
| Acid-Mediated Cyclization | Protic or Lewis acids | o-alkynyl anisoles, arylalkynyl ethers | jocpr.comdigitellinc.com |
| Tandem Cyclization | DMAP (4-Dimethylaminopyridine) | ortho-Hydroxy α-aminosulfones | nih.govmdpi.com |
Introducing the bromo and methoxy (B1213986) groups at the correct positions is critical. This can be achieved by either starting with pre-functionalized precursors or by functionalizing the benzofuran core.
Halogenation: Bromination is typically an electrophilic aromatic substitution reaction. Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and hydrobromic acid (HBr) with an oxidant. The regioselectivity of the reaction is governed by the electronic properties of the existing substituents on the benzofuran ring. For instance, bromination of activated benzofuran systems can be achieved using NBS, often with a radical initiator like benzoyl peroxide. mdpi.com
Alkoxylation: The introduction of a methoxy group (O-methylation) is commonly achieved by the Williamson ether synthesis, reacting a phenol with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. For the synthesis of this compound, it is often more strategic to begin with a precursor that already contains the methoxy group, such as 3-methoxyphenol or vanillin (B372448) derivatives, to avoid issues with regioselectivity during the alkoxylation step. jocpr.com
Regioselective Synthesis of this compound
Achieving the specific 4-bromo-6-methoxy substitution pattern requires precise control over the reaction sequence and conditions.
The directing effects of the substituents on the benzofuran ring dictate the position of electrophilic bromination. In 6-methoxy-1-benzofuran, the methoxy group is a strong activating, ortho, para-director.
The positions ortho to the methoxy group are C5 and C7.
The position para is less straightforward due to the fused ring, but its activating effect extends to the furan ring.
Electrophilic substitution on the benzofuran nucleus itself tends to occur at the C2 or C3 positions. However, when the benzene ring is activated by a group like a methoxy substituent, substitution can also occur on the benzene portion. Direct bromination of 6-methoxy-1-benzofuran would likely lead to a mixture of products, with substitution potentially occurring at C5, C7, or on the furan ring.
To achieve selective bromination at the C4 position, a multi-step strategy is often necessary:
Blocking/Directing Groups: One approach is to introduce a blocking group at more reactive positions (e.g., C5 or C7), perform the bromination at C4, and then remove the blocking group.
Synthesis from a Pre-brominated Precursor: A more reliable method is to construct the benzofuran ring from a starting material that already has the bromine atom at the desired position. For example, starting with a 2,5-disubstituted phenol where the substituents will ultimately become the C4-bromo and C6-methoxy groups of the final product.
In some cases, the presence of multiple activating groups can lead to specific outcomes. For example, in a study on 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, bromination with NBS resulted in substitution on the benzene ring at the ortho position to a methoxy group. mdpi.com This indicates that with the right substitution pattern, selective bromination on the benzene ring is possible.
Controlling the position of the methoxy group is most effectively managed by selecting an appropriate starting material. Synthesizing the benzofuran core from a phenol that already contains the methoxy group at the desired position ensures its correct placement in the final product.
Starting from 3-Methoxyphenol Derivatives: To obtain a 6-methoxybenzofuran (B1631075), a common strategy is to start with a derivative of 3-methoxyphenol. The phenolic hydroxyl group is used to form the furan ring's oxygen atom, placing the methoxy group at the C6 position of the resulting benzofuran.
Synthesis from Vanillin: Natural products like vanillin (4-hydroxy-3-methoxybenzaldehyde) can serve as versatile starting materials. Through a series of reactions, the functional groups of vanillin can be manipulated to build the benzofuran ring, as demonstrated in the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. jocpr.com A similar strategic approach, starting with an isomer like isovanillin, could potentially lead to the 6-methoxy scaffold.
By carefully choosing a precursor like 3-bromo-5-methoxyphenol, one can set both the bromine and methoxy positions before the benzofuran ring is even formed, thus ensuring the desired regiochemistry in the final product.
Green Chemistry Approaches in this compound Synthesis
While specific green chemistry protocols for the synthesis of this compound are not extensively documented in the reviewed literature, the broader field of benzofuran synthesis has seen significant advancements in environmentally friendly methodologies. These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation. The principles of these green syntheses can be hypothetically applied to the production of this compound.
Key green strategies in the synthesis of benzofuran derivatives include the use of eco-friendly deep eutectic solvents (DES), catalyst-free reaction conditions, and visible-light-mediated catalysis. acs.orgnih.gov
Deep Eutectic Solvents (DES): A noteworthy green approach involves the use of deep eutectic solvents, such as choline (B1196258) chloride-ethylene glycol (ChCl-EG), which are biodegradable and have low toxicity. acs.orgnih.gov These solvents can act as both the solvent and catalyst, facilitating reactions under milder conditions. For instance, a one-pot synthesis of benzofuran derivatives has been achieved by reacting o-hydroxy aldehydes with alkynes in the presence of a copper iodide catalyst within a DES. acs.orgnih.gov This method offers good to excellent yields and represents a greener alternative to traditional volatile organic solvents.
Catalyst-Free Synthesis: Another green avenue is the development of catalyst-free synthetic routes. nih.gov These reactions often proceed by leveraging the inherent reactivity of the starting materials under specific conditions, such as thermal activation, thereby avoiding the use of potentially toxic and expensive metal catalysts. While specific examples for this compound are not available, catalyst-free methods for other benzofuran derivatives have been reported, showcasing the potential for broader application. nih.gov
Visible-Light-Mediated Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.gov This technique utilizes light as a renewable energy source to drive chemical reactions, often at ambient temperature. The synthesis of benzofurans has been accomplished through visible-light-promoted cyclization reactions, which are characterized by high atom economy and the avoidance of harsh reagents. acs.org
Table 1: Overview of Green Chemistry Approaches in Benzofuran Synthesis
| Green Chemistry Approach | Key Features | Potential Applicability to this compound Synthesis |
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, can act as solvent and catalyst. acs.orgnih.gov | Synthesis from a suitably substituted o-hydroxybenzaldehyde and an alkyne precursor. |
| Catalyst-Free Synthesis | Avoids the use of metal catalysts, reducing waste and cost. nih.gov | Intramolecular cyclization of a precursor molecule under thermal conditions. |
| Visible-Light-Mediated Catalysis | Uses light as a renewable energy source, mild reaction conditions. acs.orgnih.gov | Photoredox-catalyzed cyclization of an appropriate starting material. |
Total Synthesis of Complex Molecules Incorporating the this compound Moiety
The benzofuran core is a key structural motif in a multitude of natural products with diverse biological activities. rsc.orgrsc.org Consequently, the total synthesis of these complex molecules often involves the construction of a substituted benzofuran ring system. While the direct incorporation of the this compound moiety in the total synthesis of specific complex molecules is not prominently reported in the available literature, the strategies employed for the synthesis of other structurally related benzofuran-containing natural products provide valuable insights into potential synthetic pathways.
Natural products such as ailanthoidol (B1236983) and eupomatenoid 6 feature a substituted benzofuran core and their total syntheses have been accomplished through various innovative strategies. rsc.org These syntheses often rely on powerful cross-coupling reactions to construct the benzofuran ring and append the necessary side chains.
Key Synthetic Strategies:
Sonogashira Coupling: A common and effective method for constructing the benzofuran nucleus is the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization. rsc.org This approach offers a convergent and flexible route to diversely substituted benzofurans.
Oxidative Dimerization: In some cases, the benzofuran skeleton can be formed through an oxidative dimerization of precursors like methyl ferulate, although this method can sometimes suffer from low yields. rsc.org
Domino Cyclization/Coupling: More recent approaches have utilized palladium-catalyzed domino cyclization/coupling processes to efficiently generate the benzofuran core. researchgate.net
The 4-bromo-6-methoxy substitution pattern of the target compound suggests that it could serve as a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 4-position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce additional complexity. The methoxy group at the 6-position is a common feature in many natural products and can influence the biological activity of the final molecule.
Table 2: Examples of Natural Products with Benzofuran Cores and Their Synthetic Approaches
| Natural Product | Key Benzofuran Moiety | Synthetic Strategy for Benzofuran Core Construction |
| Ailanthoidol | 2-Aryl-5-substituted benzofuran | Sonogashira coupling of an o-iodophenol with a terminal alkyne followed by cyclization. rsc.org |
| Eupomatenoid 6 | 2-Aryl-3-methylbenzofuran | Coupling of a 2-bromophenol (B46759) with a propiophenone (B1677668) followed by cyclization. rsc.org |
| Cicerfuran | Dihydrobenzofuran derivative | Not explicitly detailed in the provided search results. rsc.org |
Mechanistic Investigations of 4 Bromo 6 Methoxy 1 Benzofuran Reactions
Reaction Pathways of Electrophilic Aromatic Substitution on 4-Bromo-6-methoxy-1-benzofuran
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of this compound, the regiochemical outcome of such reactions is determined by the cumulative directing effects of the substituents on the benzene (B151609) ring and the reactivity of the furan (B31954) ring.
The benzofuran (B130515) system itself preferentially undergoes electrophilic attack at the C2 and C3 positions of the furan moiety due to its electron-rich nature. However, substitution on the benzene ring is also common. The directing effects of the existing substituents on the benzene part of the molecule are as follows:
6-Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. It directs incoming electrophiles to the C5 and C7 positions.
4-Bromo group (-Br): This is a deactivating, yet ortho-, para-directing group. It withdraws electron density through induction but donates via resonance. It directs incoming electrophiles to the C5 position.
The combined influence of these groups leads to a complex reactivity pattern. The powerful activating effect of the methoxy (B1213986) group is the dominant factor, strongly favoring substitution at the positions ortho and para to it. Therefore, the C7 and C5 positions are significantly activated. The bromo group also directs to the C5 position. Consequently, electrophilic attack is most likely to occur at the C7 and C5 positions of the benzene ring. For instance, in the bromination of a similarly substituted 6-acetyl-5-hydroxy-2-methylbenzofuran, the incoming electrophile is directed to the C4 position, which is ortho to the activating hydroxyl group. nih.gov
A general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E⁺) on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Directing Influence | Predicted Outcome |
|---|---|---|
| C7 | Ortho to activating -OCH₃ | Major product |
| C5 | Para to activating -OCH₃ and ortho to deactivating -Br | Possible product |
| C2/C3 (Furan ring) | Inherent reactivity of furan | Minor products, depending on reaction conditions |
Nucleophilic Aromatic Substitution Involving the Bromo-Substituent
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the ring is substituted with an electron-donating methoxy group, which destabilizes the potential anionic intermediate.
Therefore, direct SₙAr involving the displacement of the bromo substituent by common nucleophiles is mechanistically unfavorable under standard conditions. Alternative pathways, such as those proceeding via a benzyne (B1209423) intermediate, would require extremely strong basic conditions and could lead to a mixture of products. More contemporary methods, like palladium-catalyzed amination or etherification (Buchwald-Hartwig reaction), provide a more viable route for the functionalization of the C4 position via a mechanism distinct from the classical SₙAr pathway.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) Mechanisms
The bromo substituent at the C4 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org These reactions share a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.orgnih.govresearchgate.nettcichemicals.commdpi.com
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net
Oxidative Addition: Pd(0) adds to the C-Br bond.
Transmetalation: A copper acetylide, formed in situ from the terminal alkyne and the Cu(I) salt, transfers the alkynyl group to the Pd(II) complex.
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. organic-chemistry.orgrug.nl
Oxidative Addition: Pd(0) inserts into the C-Br bond.
Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.
Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA |
| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, Et₃N |
Radical Reactions of this compound
While ionic reactions are more common for aryl halides, radical pathways can also be initiated. For this compound, radical reactions could be initiated by radical initiators (e.g., AIBN) or photochemically. A common radical reaction for aryl bromides is reductive dehalogenation using a radical source like tributyltin hydride. Another possibility is the involvement in radical cyclization reactions, where the aryl radical generated by homolytic cleavage of the C-Br bond adds to a suitably positioned intramolecular double or triple bond. nih.gov However, specific studies detailing radical reactions on this compound are not widely documented in the literature. Recent research on benzofuran synthesis has explored radical-mediated pathways, suggesting the potential for such transformations. nih.gov
Chemo- and Regioselectivity in Transformations of this compound
Controlling selectivity is a key challenge in the functionalization of polysubstituted molecules like this compound.
Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-H bonds of the aromatic system or the C-O bond of the methoxy group. This high chemoselectivity allows for the specific functionalization at the C4 position without affecting other parts of the molecule.
Regioselectivity:
Electrophilic Aromatic Substitution: As discussed in section 3.1, the regioselectivity is governed by the directing effects of the existing substituents. The strongly activating methoxy group primarily directs incoming electrophiles to the C7 and C5 positions. This inherent electronic preference dictates the reaction pathway. nih.gov
Palladium-Catalyzed Reactions: These reactions are highly regioselective for the site of the halogen. Thus, Suzuki, Sonogashira, and Heck couplings will exclusively occur at the C4 position. If the molecule were to possess multiple different halogen atoms, selectivity could be achieved based on the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).
The predictable nature of these selective transformations makes this compound a valuable building block for the synthesis of more complex, highly substituted benzofuran derivatives.
Advanced Chemical Transformations and Derivatizations of 4 Bromo 6 Methoxy 1 Benzofuran
Functional Group Interconversions of the Bromo Substituent
The bromine atom at the C4-position of 4-bromo-6-methoxy-1-benzofuran serves as a versatile handle for a range of functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromo substituent. Reactions such as the Suzuki, Sonogashira, and Heck couplings allow for the introduction of aryl, alkynyl, and alkenyl groups, respectively. rsc.orgorganic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl linkage. The reaction is catalyzed by a palladium complex and requires a base. rsc.org While specific examples on this compound are not prevalent in the cited literature, the general conditions are widely applicable to a broad range of aryl bromides. nih.gov A typical protocol involves heating the aryl bromide with a suitable boronic acid in the presence of a palladium catalyst and a base.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product Type |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80-100 °C | 4-Aryl-6-methoxy-1-benzofuran |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90-110 °C | 4-Heteroaryl-6-methoxy-1-benzofuran |
| Vinylboronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Room Temp - 80 °C | 4-Vinyl-6-methoxy-1-benzofuran |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between the bromo-substituted benzofuran (B130515) and a terminal alkyne. organic-chemistry.org The process is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.net This method is highly efficient for the synthesis of 4-alkynyl-6-methoxy-1-benzofuran derivatives, which are valuable precursors for further transformations. nih.gov
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temperature | Product Type |
| Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | Toluene or THF | Room Temp - 70 °C | 4-Alkynyl-6-methoxy-1-benzofuran |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | Room Temp | 4-(Trimethylsilylethynyl)-6-methoxy-1-benzofuran |
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a 4-alkenyl-6-methoxy-1-benzofuran. wikipedia.org This palladium-catalyzed reaction typically requires a base to regenerate the active catalyst. organic-chemistry.org The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this transformation. nih.govmasterorganicchemistry.com
| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product Type |
| Acrylate Esters | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile or DMF | 80-120 °C | 4-(Alkenyl)-6-methoxy-1-benzofuran |
| Styrene | PdCl₂ | KOAc | DMA | 100-140 °C | 4-(Styrenyl)-6-methoxy-1-benzofuran |
Table 3: Representative Conditions for Heck Coupling of Aryl Bromides. wikipedia.orgorganic-chemistry.org
A related transformation, the Negishi coupling, utilizes organozinc reagents and has been shown to be effective for the coupling of 2-bromo-6-methoxybenzo[b]furan with alkenylaluminum reagents, suggesting its potential applicability to the 4-bromo isomer as well. nih.gov
The formation of carbon-heteroatom bonds at the C4 position is another crucial transformation of this compound. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are state-of-the-art methods for constructing C-N, C-O, and C-S bonds. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org It allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. nih.govacsgcipr.orgrsc.org
| Nucleophile | Catalyst System | Base | Solvent | Temperature | Product Type |
| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 °C | 4-(Amino)-6-methoxy-1-benzofuran |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 °C | 4-(Arylamino)-6-methoxy-1-benzofuran |
| Heterocyclic Amine | [Pd(allyl)Cl]₂ / TrixiePhos | K₃PO₄ | Toluene | 100 °C | 4-(Heterocyclylamino)-6-methoxy-1-benzofuran |
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides. wikipedia.orgnih.gov
Analogous palladium-catalyzed methods can be employed for the formation of C-O and C-S bonds by coupling with alcohols, phenols, and thiols, providing access to 4-aryloxy, 4-alkoxy, and 4-thioether derivatives of 6-methoxy-1-benzofuran.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the C6-position is another key site for functionalization, primarily through cleavage to reveal a hydroxyl group. This transformation opens up further avenues for derivatization.
The cleavage of the aryl methyl ether at the C6-position is a common strategy to unmask a phenolic hydroxyl group. This transformation is typically achieved under strong acidic or Lewis acidic conditions. Boron tribromide (BBr₃) is one of the most effective and widely used reagents for this purpose. orgsyn.orgcommonorganicchemistry.com The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov
The reaction is often carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to room temperature) to control its reactivity. mdma.ch The number of equivalents of BBr₃ required can depend on the presence of other basic functional groups in the molecule. mdma.ch Treatment of methoxy-substituted phenethylimides with BBr₃ has been shown to sometimes lead to unexpected cyclization reactions rather than simple demethylation, highlighting the need to carefully consider the substrate structure. nih.gov
| Reagent | Solvent | Temperature | Key Features |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp. | Highly effective, tolerates many functional groups. orgsyn.orgnih.gov |
| Hydrobromic Acid (HBr) | Acetic Acid or Water | Reflux | Harsh conditions, classic method. |
| Aluminum Chloride (AlCl₃) | Dichloromethane or Benzene (B151609) | Reflux | Strong Lewis acid, can promote other reactions. sci-hub.ru |
Table 5: Common Reagents for Demethylation of Aryl Methyl Ethers.
Following demethylation to 4-bromo-6-hydroxy-1-benzofuran, the resulting phenolic hydroxyl group can be readily alkylated or arylated. Standard Williamson ether synthesis conditions, involving a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and an alkyl halide (e.g., methyl iodide, ethyl bromide), can be used to introduce new alkoxy groups.
Arylation of the hydroxyl group can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling reactions with aryl halides. These methods provide access to a range of diaryl ether derivatives.
Electrophilic and Nucleophilic Reactions at the Benzofuran Ring System
The benzofuran ring itself is an aromatic system that can undergo substitution reactions. The electron-rich nature of the ring, enhanced by the C6-methoxy group, predisposes it to electrophilic attack.
The directing effects of the existing substituents determine the regioselectivity of electrophilic aromatic substitution. The C6-methoxy group is an activating, ortho-, para- directing group, while the C4-bromo group is a deactivating, ortho-, para- directing group. The strong activating effect of the methoxy group directs incoming electrophiles primarily to the C5 and C7 positions. The C7 position is generally favored due to reduced steric hindrance from the adjacent furan (B31954) ring. Electrophilic substitution can also occur on the furan ring, typically at the C2 position.
A key example of electrophilic substitution on an activated benzofuran ring is the Vilsmeier-Haack reaction. cambridge.orgdrugfuture.com This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group (–CHO) onto electron-rich aromatic rings. nrochemistry.comwikipedia.orgijpcbs.com For this compound, formylation would be expected to occur at the C7 position due to the directing influence of the methoxy group.
Other electrophilic substitution reactions such as nitration and bromination have been studied on 7-methoxy-benzofuran derivatives, providing insight into the reactivity of the ring system. semanticscholar.org
Nucleophilic aromatic substitution on the benzofuran ring is generally difficult due to the electron-rich nature of the heterocycle and typically requires the presence of strong electron-withdrawing groups to activate the ring, which are not present in the parent this compound structure.
Cycloaddition Reactions Involving the Benzofuran Core
The benzofuran core, particularly the furan ring, can participate in cycloaddition reactions, most notably [4+2] cycloadditions such as the Diels-Alder reaction. The reactivity of the benzofuran in these reactions is highly dependent on the electronic nature of its substituents.
Generally, the benzofuran ring system is electron-rich and therefore more inclined to react as a diene with electron-deficient dienophiles. However, the presence of electron-withdrawing groups on the benzofuran can alter this reactivity, enabling it to act as a dienophile in so-called inverse-electron-demand Diels-Alder reactions. In the case of this compound, the methoxy group acts as an electron-donating group, enhancing the electron density of the aromatic system, while the bromo group is weakly electron-withdrawing. This substitution pattern suggests a nuanced reactivity profile.
Detailed research on the specific cycloaddition reactions of this compound is not extensively documented in publicly available literature. However, studies on similarly substituted benzofurans provide valuable insights. For instance, benzofurans bearing electron-withdrawing groups have been shown to react as dienophiles with electron-rich dienes. acs.orgnih.govacs.org Conversely, vinyl-substituted benzofurans can undergo cycloaddition reactions where the vinyl group acts as the diene component. researchgate.net
Given the electron-donating nature of the methoxy group in this compound, it is plausible that it would preferentially react as a diene with strong dienophiles. High temperatures or Lewis acid catalysis may be required to overcome the aromaticity of the benzofuran ring and facilitate the reaction.
Table 1: Plausible Diels-Alder Reactions of Substituted Benzofurans
| Benzofuran Derivative | Dienophile/Diene | Reaction Conditions | Product Type |
| Electron-deficient benzofuran | Electron-rich diene | Thermal or Lewis acid catalysis | Tricyclic ether |
| Electron-rich benzofuran | Electron-deficient dienophile | High temperature | Tricyclic ether |
| 2-Vinylbenzofuran | Dienophile | Photoinduced electron transfer | [4+2] or [2+2] cycloadducts |
This table represents generalized reactivity patterns for benzofuran derivatives based on available literature and is intended to be illustrative for the potential reactivity of this compound.
Oxidative and Reductive Transformations
The this compound molecule can undergo a variety of oxidative and reductive transformations, targeting either the furan ring, the benzene ring, or the substituents.
Oxidative Transformations:
Oxidation of the benzofuran core can lead to a range of products depending on the oxidant and reaction conditions. One common transformation is oxidative dearomatization, where the aromaticity of the furan or benzene ring is disrupted. rsc.org Hypervalent iodine reagents are often employed for such transformations. cardiff.ac.uknih.govbeilstein-journals.orgacs.org For electron-rich phenols, which share electronic similarities with the methoxy-substituted benzene ring of the target molecule, oxidative dearomatization can lead to the formation of quinone-like structures. nih.gov
The furan ring itself can be susceptible to oxidative cleavage. Reagents like ozone (O₃) or strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄) can cleave the C2-C3 double bond of the furan moiety, leading to the formation of dicarbonyl compounds. Biomimetic oxidation using metalloporphyrins as catalysts with an oxygen source like hydrogen peroxide has also been explored for the oxidation of benzofurans. mdpi.com
Reductive Transformations:
The reduction of this compound can be directed towards the furan ring or involve the bromo substituent. Catalytic hydrogenation is a common method for the reduction of the furan ring in benzofurans, typically leading to the corresponding 2,3-dihydrobenzofuran (B1216630). nih.govnih.govrwth-aachen.deresearchgate.net A variety of catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium or ruthenium complexes, under a hydrogen atmosphere. The specific conditions, such as catalyst choice, solvent, temperature, and pressure, can influence the selectivity and extent of reduction. It is possible to achieve selective reduction of the furan ring while leaving the benzene ring intact. rwth-aachen.de
The bromo substituent on the benzene ring can also be a site for reduction. Catalytic hydrogenation can sometimes lead to hydrodebromination, replacing the bromine atom with hydrogen. Alternatively, metal hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can be used for this purpose, although the reactivity of the benzofuran core towards these reagents must be considered. escholarship.orgresearchgate.net Chemoselective reduction of a quinol containing an alkyne to a phenol (B47542) has been achieved using zinc in acetic acid and water, suggesting that mild reducing conditions could potentially be found to selectively target one functional group over another in a complex molecule like this compound. rsc.org
Table 2: Summary of Potential Oxidative and Reductive Transformations
| Transformation | Reagent/Catalyst | Potential Product |
| Oxidation | ||
| Oxidative Dearomatization | Hypervalent Iodine Reagents | Spirocyclic compounds/Quinones |
| Furan Ring Cleavage | O₃, KMnO₄, RuO₄ | Dicarbonyl compounds |
| Biomimetic Oxidation | Metalloporphyrins, H₂O₂ | Oxidized benzofuran derivatives |
| Reduction | ||
| Furan Ring Hydrogenation | H₂, Pd/C, PtO₂, Rh/Ru complexes | 4-Bromo-6-methoxy-2,3-dihydro-1-benzofuran |
| Hydrodebromination | H₂, Pd/C or other catalysts | 6-Methoxy-1-benzofuran |
| Bromo Group Reduction | Metal Hydrides (e.g., LiAlH₄) | 6-Methoxy-1-benzofuran |
Spectroscopic Characterization for Structural Elucidation of 4 Bromo 6 Methoxy 1 Benzofuran and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-6-methoxy-1-benzofuran, ¹H and ¹³C NMR spectra provide initial data on the number and chemical environment of the protons and carbon atoms.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) and benzene (B151609) rings, as well as the methoxy (B1213986) group. The proton on the C2 carbon of the furan ring typically appears as a doublet, coupled to the C3 proton. The aromatic protons at the C5 and C7 positions would appear as singlets or narrow doublets due to the substitution pattern, while the methoxy protons will be a sharp singlet.
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen, bromine) and mesomeric effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~7.6 (d) | ~146 |
| C3 | ~6.8 (d) | ~107 |
| C3a | - | ~156 |
| C4 | - | ~98 |
| C5 | ~7.4 (s) | ~125 |
| C6 | - | ~160 |
| C7 | ~7.0 (s) | ~96 |
| C7a | - | ~122 |
Note: Predicted values are based on spectral data of analogous benzofuran (B130515) derivatives. semanticscholar.orgnih.gov d = doublet, s = singlet.
While 1D NMR provides initial assignments, 2D NMR experiments are essential for confirming the precise connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the protons at C2 and C3, confirming their adjacent relationship on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon signals that have attached protons (C2, C3, C5, C7, and the methoxy carbon).
The methoxy protons (-OCH₃) showing a cross-peak to the C6 carbon, confirming the position of the methoxy group.
The proton at C5 showing correlations to C4 (brominated carbon), C7, and C3a.
The proton at C7 showing correlations to C5, C6, and C7a.
The furan ring protons (H2 and H3) showing correlations to carbons in the benzene ring, confirming the fusion of the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bonding. In a largely planar molecule like this, NOESY can help confirm assignments by showing through-space proximity, for instance, between the H5 proton and the methoxy group's protons.
Solid-State NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. While solution NMR averages out anisotropies due to molecular tumbling, ssNMR can detect these effects, offering unique insights. For this compound, ssNMR could be applied to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra due to differences in crystal packing and molecular conformation.
Characterize Intermolecular Interactions: ssNMR can probe intermolecular contacts, such as π-π stacking between the benzofuran rings in the crystal lattice.
Determine Conformation: It can reveal subtle conformational differences that may exist in the solid state compared to the solution phase.
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby establishing the molecular weight and offering clues to its structure.
For this compound (C₉H₇BrO₂), the most characteristic feature in the mass spectrum is the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity (an M⁺ peak and an M+2 peak), separated by 2 m/z units. miamioh.eduyoutube.com
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the calculation of the precise elemental formula, confirming it as C₉H₇BrO₂. rsc.org
The fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation of related bromo- and methoxy-substituted aromatic compounds. researchgate.netnih.gov Key fragmentation pathways would include:
Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a significant fragment ion.
Loss of a Methyl Radical: Cleavage of the methoxy group can occur via the loss of a methyl radical (•CH₃).
Loss of Formaldehyde (B43269): A common fragmentation for aryl methyl ethers is the elimination of a neutral formaldehyde (CH₂O) molecule. researchgate.net
Loss of Carbon Monoxide: The furan ring can undergo cleavage with the loss of carbon monoxide (CO).
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion/Fragment | Description |
|---|---|---|
| 226/228 | [C₉H₇BrO₂]⁺ | Molecular Ion (M⁺, M+2) |
| 147 | [C₉H₇O₂]⁺ | Loss of •Br |
| 211/213 | [C₈H₄BrO₂]⁺ | Loss of •CH₃ |
| 196/198 | [C₈H₅BrO]⁺ | Loss of CH₂O |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. For this compound, these spectra provide a molecular fingerprint. Key expected vibrational bands are based on data from similar structures like 2-bromo-6-methoxynaphthalene (B28277). nih.gov
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic and furan ring C-H stretching |
| 2980-2850 | C-H stretch | Methoxy group C-H stretching |
| 1620-1580 | C=C stretch | Aromatic ring skeletal vibrations |
| 1480-1450 | C-H bend | Methoxy group asymmetric/symmetric bending |
| 1260-1230 | C-O-C stretch | Asymmetric aryl-alkyl ether stretch |
| 1050-1020 | C-O-C stretch | Symmetric aryl-alkyl ether stretch |
| 850-750 | C-H bend | Out-of-plane bending of aromatic C-H bonds |
Note: These assignments are predictive and benefit from computational analysis for confirmation. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The benzofuran system constitutes the primary chromophore. The positions of the absorption maxima (λ_max) are influenced by the substituents on the ring.
The methoxy group (-OCH₃) acts as an auxochrome, a group with non-bonding electrons that can interact with the π-system of the ring, typically causing a bathochromic (red) shift to longer wavelengths. The bromine atom also influences the electronic transitions. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show strong absorption bands characteristic of a substituted benzofuran system. nih.govresearchgate.net The spectrum is anticipated to show complex absorption bands, likely in the range of 250-320 nm, arising from the π → π* transitions within the aromatic and heterocyclic ring system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the exact positions of each atom, yielding accurate bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound is not publicly available, analysis of a suitable crystal would provide definitive proof of its structure. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions like π-π stacking or potential halogen bonding involving the bromine atom. Data from closely related structures, such as 2-methoxynaphthalene, can provide expected geometric parameters. nih.gov
Table 4: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-O (ether) Bond Length | ~1.37 Å |
| C=C (aromatic) Bond Length | ~1.39 - 1.42 Å |
| C-C-C Bond Angle (in ring) | ~120° |
Note: Values are based on standard bond lengths and data from analogous crystal structures.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are relevant)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical elucidation of chiral molecules. While there is a lack of specific research applying these methods to chiral derivatives of this compound, the principles of these techniques and their application to analogous benzofuran structures provide a clear framework for how they could be employed for stereochemical assignment.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration and conformation of chiral compounds containing a chromophore in proximity to a stereocenter.
In the context of benzofuran derivatives, CD spectroscopy has been effectively used to establish the stereochemistry of various natural products and synthetic compounds, particularly those with a chiral center at the 2- or 3-position of the dihydrofuran ring. A key principle often applied is the establishment of a "helicity rule," which correlates the conformation (P for clockwise or M for counter-clockwise helicity) of the heterocyclic ring with the sign of the Cotton effects in the CD spectrum. For instance, in certain 2,3-dihydro-1-benzofuran derivatives, a P/M helicity of the heteroring has been shown to lead to a negative/positive CD signal within the α-band (around 290 nm) rsc.org.
A study on synthetic pterocarpans, which contain a dihydrobenzo[b]furane moiety, demonstrated the utility of CD in determining absolute configuration. The sign pattern of the ¹Lb, ¹La, and ¹Bb bands in the CD spectrum was correlated with the helicity of the molecule, allowing for the assignment of the absolute configuration of the chiral centers nih.gov.
In a more specific example, the absolute configuration of newly isolated prenylated dihydrobenzofurans was determined using CD spectroscopy. For one such compound, the absolute configuration at the C-2 position was assigned as R based on the observation of a positive Cotton effect at 222 nm and a negative Cotton effect at 265 nm nih.gov. This assignment is often supported by computational methods, such as time-dependent density functional theory (TD-DFT) calculations, which can predict the CD spectrum for a given stereoisomer dntb.gov.ua. Similarly, the absolute configuration of novel benzofuryl β-amino alcohols has been confirmed as R by comparing experimental electronic circular dichroism (ECD) spectra with theoretical calculations mdpi.com.
The following interactive table illustrates the type of data obtained from CD spectroscopy and its interpretation for the stereochemical assignment of a hypothetical chiral derivative of a 2,3-dihydrobenzofuran (B1216630).
| Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] | Cotton Effect | Stereochemical Assignment |
| 290 | -5.2 | Negative | P-helicity |
| 265 | -8.5 | Negative | R-configuration at C-2 |
| 222 | +10.3 | Positive | R-configuration at C-2 |
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While closely related to CD, ORD is a dispersive phenomenon, and the resulting spectrum, known as a Cotton effect curve, can be more complex to interpret than a CD spectrum, especially when multiple chromophores are present.
Historically, ORD was a primary tool for determining the absolute configuration of chiral molecules. The sign and shape of the Cotton effect in an ORD spectrum are characteristic of the stereochemistry of the molecule. For chiral derivatives of this compound, one would expect to observe Cotton effects associated with the electronic transitions of the benzofuran chromophore.
Although recent research on benzofuran derivatives has more commonly utilized CD spectroscopy due to its often simpler interpretation, ORD remains a valuable chiroptical technique. The data obtained from ORD can be used to corroborate findings from CD spectroscopy and other stereochemical analyses.
Theoretical and Computational Studies of 4 Bromo 6 Methoxy 1 Benzofuran
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental electronic properties and chemical reactivity of molecules like 4-Bromo-6-methoxy-1-benzofuran. nih.govmdpi.com These computational methods allow for the determination of optimized molecular geometry and the analysis of various molecular parameters that govern the compound's behavior in chemical reactions. For structurally related bromo- and methoxy-substituted aromatic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have proven effective in providing accurate geometric and electronic parameters. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the benzofuran (B130515) ring system, particularly influenced by the electron-donating methoxy (B1213986) group and the oxygen heteroatom, while the LUMO would also be located over the aromatic system. Theoretical studies on similar molecules like (5-bromo-benzofuran-3-yl)-acetic acid hydrazide and 2-bromo-6-methoxynaphthalene (B28277) have shown that such calculations can precisely quantify these orbital energies. nih.govresearchgate.net
Table 1: Representative FMO Parameters Calculated for Aromatic Heterocycles
This table shows typical values for Frontier Molecular Orbital (FMO) energies, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE), as determined by DFT calculations for related aromatic compounds.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.2 to -5.8 | Electron-donating ability (Nucleophilicity) |
| ELUMO | -2.0 to -1.5 | Electron-accepting ability (Electrophilicity) |
| Energy Gap (ΔE) | 4.2 to 4.3 | Chemical reactivity and kinetic stability |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.net
For this compound, the MEP map would be expected to show a significant region of negative potential localized around the oxygen atom of the furan (B31954) ring and the methoxy group, due to the high electronegativity of oxygen. researchgate.net These sites would be the most likely points for interaction with electrophiles. The hydrogen atoms of the methoxy group and the aromatic ring would likely exhibit a positive potential. The bromine atom would present a more complex picture, with a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential halogen bond donor.
Reaction Pathway Calculations and Transition State Analysis for this compound Transformations
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including those involving benzofuran derivatives. bohrium.com By calculating the potential energy surface for a proposed reaction, chemists can identify intermediates, determine the structures of transition states, and calculate activation energies. This information is invaluable for understanding reaction feasibility, kinetics, and selectivity.
For this compound, several transformations could be studied computationally:
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, while the furan ring can also undergo electrophilic attack, typically at the C2 or C3 position. researchgate.net Calculations could predict the most favorable site for substitution (e.g., nitration, halogenation) by comparing the activation energies for attack at different positions on the benzene (B151609) and furan rings.
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a key functional handle for reactions like Suzuki, Heck, or Sonogashira coupling, which are common in the synthesis of complex benzofuran derivatives. nih.govacs.org Theoretical studies can elucidate the mechanism of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination steps, helping to optimize reaction conditions.
Ring Opening or Reduction: The reactivity of the furan ring's double bond towards reduction or other additive processes can be modeled. researchgate.net For instance, calculations could explore the pathway for catalytic hydrogenation to the corresponding 2,3-dihydrobenzofuran (B1216630) derivative, explaining the observed regioselectivity. researchgate.net
Transition state analysis, often using methods like Intrinsic Reaction Coordinate (IRC) calculations, confirms that a calculated transition state structure connects the reactants and products on the potential energy surface. bohrium.com
Spectroscopic Property Predictions (NMR, UV-Vis, IR)
DFT calculations are widely used to predict various spectroscopic properties with a high degree of accuracy, aiding in the structural confirmation and characterization of newly synthesized compounds. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating 1H and 13C NMR chemical shifts. nih.govresearchgate.net By computing the magnetic shielding tensors for a molecule with an optimized geometry, theoretical chemical shifts can be obtained. These predicted values, when compared to experimental data, are crucial for assigning signals and confirming the structure of this compound. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental UV-Vis spectrum. These calculations can explain the electronic transitions, such as π→π*, responsible for the observed absorption bands. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting theoretical IR and Raman spectra, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, typically show good agreement with experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of functional groups.
Table 2: Predicted Spectroscopic Data for this compound
This table presents illustrative predicted spectroscopic data based on computational methods for similar molecular structures. GIAO is used for NMR, TD-DFT for UV-Vis, and DFT frequency calculations for IR.
| Spectroscopy Type | Parameter | Predicted Value | Comment |
|---|---|---|---|
| 1H NMR | Aromatic Protons | δ 6.8 - 7.5 ppm | Chemical shifts influenced by bromine and methoxy substituents. |
| Methoxy Protons (-OCH3) | δ ~3.9 ppm | Characteristic singlet in a shielded region. | |
| 13C NMR | Aromatic Carbons | δ 95 - 160 ppm | Carbon attached to bromine would be in the lower end of this range. |
| UV-Vis | λmax | ~250 nm, ~290 nm | Corresponds to π→π* transitions within the benzofuran system. |
| IR | C-O-C stretch | ~1250 cm-1, ~1050 cm-1 | Characteristic bands for aryl-alkyl ether and furan ether. |
Molecular Dynamics Simulations (if relevant for interactions or aggregation)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the conformational dynamics, interactions with other molecules (like solvents or biological macromolecules), and aggregation behavior in the condensed phase. youtube.com
While specific MD simulation studies on this compound are not prominent in the literature, this technique would be highly relevant in several contexts:
Interaction with Biological Targets: If this compound were being investigated as a potential drug candidate, MD simulations could model its binding to a target protein's active site. This would reveal the stability of the binding pose, key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding.
Solvation Effects: MD simulations can model how solvent molecules (e.g., water) arrange around the solute, providing insights into its solubility and the influence of the solvent on its conformational preferences.
Aggregation and Material Properties: For applications in materials science, MD simulations could predict whether molecules of this compound tend to self-assemble or aggregate in solution or in the solid state, which would influence the material's bulk properties.
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are central to modern drug discovery and medicinal chemistry. researchgate.net
The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties. nih.govnih.gov For a series of analogues based on the this compound core, a computational SAR study would typically involve:
Generating a Library of Analogues: A set of virtual compounds would be created by systematically modifying the core structure, for example, by changing the substituent at the 4-position (e.g., replacing Br with Cl, F, CN) or adding substituents at other positions.
Calculating Molecular Descriptors: For each analogue, a range of quantum chemical and physicochemical descriptors would be calculated. These can include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and topological indices.
Developing a QSAR Model: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with experimentally measured biological activity (e.g., IC50 values).
Model Validation and Prediction: The QSAR model is validated to ensure its predictive power and is then used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules.
Such models can reveal which structural features are critical for activity. For instance, a QSAR study might show that a halogen bond donor at the 4-position and an electron-donating group at the 6-position are essential for optimal binding to a biological target.
Advanced Applications of 4 Bromo 6 Methoxy 1 Benzofuran in Materials Science and Synthetic Methodologies
4-Bromo-6-methoxy-1-benzofuran as a Versatile Synthetic Intermediate
The utility of this compound in organic synthesis stems from the distinct reactivity of its substituents. The bromine atom at the 4-position serves as a prime site for various cross-coupling reactions, while the electron-donating methoxy (B1213986) group at the 6-position influences the reactivity and imparts specific properties to the final products.
The benzofuran (B130515) nucleus is a fundamental structural unit in a plethora of biologically active compounds. nih.govscienceopen.com this compound acts as a key intermediate in the synthesis of more complex heterocyclic systems. The bromine atom is readily displaced or utilized in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This functional handle allows for the elaboration of the benzofuran core, fusing it with other rings or attaching various functional groups to build diverse molecular scaffolds.
For instance, the presence of a halogen, such as bromine, on the benzofuran ring has been shown to significantly enhance the biological activity of certain compounds, a trait attributed to the halogen's ability to form "halogen bonds" that can improve binding affinity at biological targets. nih.gov Furthermore, studies on structure-activity relationships have indicated that methoxy substitution, particularly at the 6-position, can be crucial for the potent activity of some benzofuran-based therapeutic agents. nih.gov This highlights the importance of the specific substitution pattern found in this compound for creating new, high-value heterocyclic compounds.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |
| Heck Coupling | Alkene | Pd(OAc)₂ | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | C-N (Aryl-Amine) |
The benzofuran moiety is increasingly recognized for its role in the development of advanced organic materials, particularly in the field of organic electronics. acs.org Benzofuran derivatives are utilized in the construction of organic photovoltaics and field-effect transistors. nih.govacs.org The fused aromatic system provides a rigid, planar structure conducive to π-π stacking and efficient charge transport. nih.govbohrium.com
This compound is a strategic precursor for such materials. The bromo- functionality allows for its incorporation into larger conjugated systems through polymerization or step-growth coupling reactions. The methoxy group, being an electron-donating substituent, can tune the HOMO/LUMO energy levels of the resulting material, which is a critical factor in designing efficient organic semiconductors. nih.gov Materials derived from furan (B31954) and its analogues, like benzofuran, are explored for their strong fluorescence and excellent charge-stacking capabilities, making them promising for applications in organic solar cells (OSCs). nih.govbohrium.com
Integration of this compound into Polymer Chemistry
The benzofuran scaffold is a valuable component in the synthesis of various high-performance polymers, including polyamides, polyarylates, and polyesters. nih.govacs.orgresearchgate.net The incorporation of this rigid heterocyclic unit into a polymer backbone can enhance thermal stability and confer specific optical or electronic properties.
This compound is an ideal monomer precursor for creating functional polymers. The bromine atom provides a reactive site for polymerization reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation. By reacting it with a difunctional comonomer (e.g., a diboronic acid), polymers containing the 6-methoxybenzofuran (B1631075) unit can be synthesized. Such polymers are investigated for applications in organic electronics. Furthermore, benzofuran itself can undergo cationic polymerization to form rigid polymers with high glass-transition temperatures and transparency, which are suitable for use as thermoplastics. acs.org The functional groups on this compound allow for the synthesis of tailored polymers with controlled properties.
Photoactive Properties and Applications (e.g., organic electronics, sensors)
Benzofuran and its derivatives exhibit significant photoactive properties due to their extended π-conjugated system. nih.govchemisgroup.us These properties make them suitable for a range of applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. nih.govacs.orgresearchgate.net The electron-rich nature of the benzofuran ring system, enhanced by substituents like the methoxy group, facilitates interaction with electron-deficient species, including metal ions. chemisgroup.us
This inherent fluorescence and electronic character form the basis for chemosensors. Benzofuran-based molecules have been designed as "turn-on" or "on-off" fluorescent sensors for the selective detection of metal ions like Fe³⁺ and Al³⁺. chemisgroup.us The methoxy group in this compound can enhance the quantum yield and modulate the emission wavelength, while the bromo- position allows for the attachment of specific recognition units or linkers to create highly selective sensors. In materials science, the introduction of a methoxy substituent to a photoactive core has been shown to increase the absorption maximum, which is beneficial for applications requiring light activation at specific wavelengths. nih.gov
Ligand Design and Coordination Chemistry Involving this compound
The field of coordination chemistry leverages organic molecules (ligands) to bind with metal ions, forming complexes with unique catalytic, magnetic, or optical properties. Benzofuran derivatives have been successfully used to create multidentate ligands for the synthesis of transition metal complexes. worldwidejournals.comresearchgate.neteudl.eu These complexes have shown enhanced biological and catalytic activity compared to the free ligands. worldwidejournals.comresearchgate.net
This compound serves as a valuable starting material for the synthesis of novel ligands. While the oxygen atoms of the furan ring and the methoxy group have some potential for weak coordination, the true versatility lies in the modification of the bromo- position. This site can be transformed into stronger coordinating groups, such as phosphines, pyridines, or amines, through established synthetic routes. For example, a dibenzofuran (B1670420) (a related structure) backbone has been functionalized with phosphine (B1218219) groups to create pincer ligands, which confer high thermal stability to their metal complexes. uwyo.edu By derivatizing the 4-position, one could design bidentate or tridentate ligands capable of forming stable complexes with a variety of metals for applications in catalysis or materials science.
Table 2: Potential Ligand Motifs Synthesized from this compound | Reaction at C4-Br | Resulting Functional Group | Potential Coordination Atom(s) | | :--- | :--- | :--- | :--- | | Lithiation then reaction with R₂PCl | Phosphine (-PR₂) | P | | Suzuki coupling with pyridineboronic acid | Pyridyl | N | | Buchwald-Hartwig amination | Amine (-NR₂) | N | | Nucleophilic substitution with thiolate | Thioether (-SR) | S |
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The planar, aromatic structure of the benzofuran core makes it an excellent candidate for constructing supramolecular assemblies.
Derivatives of furan and benzofuran are known to self-assemble into well-defined nanostructures. nih.gov The shape and size of these assemblies can be controlled by modifying the substitution pattern on the aromatic core. This compound can be derivatized to create molecules that self-assemble through π-π stacking, driven by the flat benzofuran ring. The methoxy group can influence the electronic nature of this stacking, while the 4-position can be functionalized to introduce other interacting groups, such as hydrogen bond donors/acceptors or long alkyl chains, to direct the formation of specific architectures like liquid crystals, gels, or vesicles. These organized structures are being explored for applications in materials science and nanotechnology.
Analogue and Derivative Synthesis and Their Distinctive Chemical Behavior
Systematic Modification of the Halogen and Alkoxy Substituents
The synthesis of analogues of 4-bromo-6-methoxy-1-benzofuran allows for a systematic investigation into the effects of different halogen and alkoxy groups on the compound's properties. The bromine atom at the 4-position and the methoxy (B1213986) group at the 6-position can be replaced with other substituents to create a library of related compounds.
The synthesis of various halogenated benzofurans has been reported, showcasing the versatility of introducing different halogens onto the benzofuran (B130515) core. For instance, the synthesis of 5-fluoro, 4-chloro, 5-chloro, 6-bromo, and 7-bromo substituted 3-aminobenzofuran derivatives has been achieved through cascade cyclization reactions involving appropriately substituted ortho-hydroxy α-aminosulfones. nih.gov These methods highlight that the position and nature of the halogen substituent can be readily varied.
Similarly, the alkoxy group can be modified. While the 6-methoxy group is common, syntheses of benzofurans with other alkoxy groups or with methoxy groups at different positions (e.g., 5-methoxy or 7-methoxy) are well-established. nih.govresearchgate.net For example, 2-bromo-6-methoxybenzo[b]furan has been used as a starting material in palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of these analogues often involves the cyclization of appropriately substituted phenols with α-halo ketones or other suitable precursors. researchgate.net
The following table summarizes a selection of synthesized analogues with modified halogen and alkoxy groups, demonstrating the chemical feasibility of these modifications.
| Compound Name | Halogen Substituent | Alkoxy Substituent | Position of Halogen | Position of Alkoxy | Reference |
| 4-Chloro-1-benzofuran analogue | Chloro | Methoxy | 4 | 6 | nih.gov |
| 5-Fluoro-1-benzofuran analogue | Fluoro | Methoxy | 5 | 6 | nih.gov |
| 6-Bromo-1-benzofuran analogue | Bromo | Methoxy | 6 | 6 | nih.gov |
| 7-Bromo-1-benzofuran analogue | Bromo | Methoxy | 7 | 6 | nih.gov |
| 2-Bromo-6-methoxy-1-benzofuran | Bromo | Methoxy | 2 | 6 | nih.gov |
| 5-Bromo-1-benzofuran analogue | Bromo | None | 5 | - | researchgate.net |
Note: The table includes examples of analogues to illustrate the principle of systematic modification, as a comprehensive list of all possible variations is extensive.
Isomeric Benzofuran Derivatives and Their Comparative Reactivity
The positional arrangement of the bromo and methoxy substituents on the benzofuran ring significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity. Comparing the reactivity of isomers of this compound provides insight into the directing effects of these functional groups.
The reactivity of the benzofuran ring is governed by the electron-donating nature of the oxygen atom and the methoxy group, and the electron-withdrawing, yet ortho-, para-directing nature of the bromine atom. In electrophilic aromatic substitution reactions, the position of attack is determined by the combined electronic effects of the substituents. For instance, electrophilic bromination of benzofuran itself can lead to substitution at the 5- and 7-positions or addition across the 2,3-double bond, depending on the reaction conditions. researchgate.net The presence of a methoxy group at position 6 would strongly activate the benzene (B151609) ring, particularly at the 5- and 7-positions, for electrophilic attack. Conversely, the bromine at position 4 would deactivate the ring but direct incoming electrophiles to the 5- and 7-positions. The interplay of these effects would dictate the regioselectivity of such reactions.
In the context of metal-catalyzed cross-coupling reactions, the position of the halogen is a key determinant of reactivity. Studies on polyhalogenated benzofurans have shed light on the relative reactivity of different positions. For example, in Suzuki-Miyaura coupling reactions involving 2,3,5-tribromobenzofuran, the observed order of reactivity is C2 > C5 > C3. rsc.org This suggests that a bromo substituent at the 5-position is generally more reactive in such couplings than one at the 3-position. While a direct comparison with the 4-position is not explicitly stated, it can be inferred that the electronic environment and steric accessibility of each position play a crucial role.
A comparative analysis of the likely reactivity of different bromo-methoxy-benzofuran isomers is presented below:
| Isomer | Expected Reactivity in Electrophilic Substitution | Expected Reactivity in Cross-Coupling | Rationale |
| This compound | Activation at C5 and C7 by the 6-methoxy group, with some deactivation by the 4-bromo group. | The C4-Br bond is reactive towards palladium-catalyzed cross-coupling. | The powerful activating effect of the methoxy group dominates, directing electrophiles to the ortho and para positions (C5 and C7). The C-Br bond at an aromatic position is susceptible to oxidative addition to a Pd(0) catalyst. |
| 5-Bromo-6-methoxy-1-benzofuran | The 6-methoxy group strongly activates the C5 and C7 positions. The presence of bromine at C5 would likely direct further substitution to C7. | The C5-Br bond is expected to be highly reactive in cross-coupling reactions. rsc.org | The methoxy group reinforces the reactivity of the C5 position for coupling and directs electrophiles to C7. |
| 7-Bromo-6-methoxy-1-benzofuran | The 6-methoxy group activates C5 and C7. The bromine at C7 would likely direct further substitution to C5. | The C7-Br bond is expected to be reactive, though potentially influenced by steric hindrance from the adjacent methoxy group. | The electronic activation by the methoxy group at the adjacent position would influence both electrophilic substitution and cross-coupling reactivity. |
Synthesis of Polycyclic Systems Containing the this compound Motif
The this compound core is a valuable building block for the construction of more complex, polycyclic systems. The bromine atom provides a reactive handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.govwikipedia.orgorganic-chemistry.orgrsc.orgarkat-usa.org
The Suzuki-Miyaura reaction allows for the coupling of the aryl bromide with an organoboron compound, enabling the synthesis of biaryl and heteroaryl-linked benzofurans. nih.gov This methodology is robust and tolerates a wide range of functional groups. For instance, 2-(4-bromophenyl)benzofuran (B12281498) has been successfully coupled with various arylboronic acids in good to excellent yields using a palladium(II) complex as a catalyst in an ethanol (B145695)/water mixture. nih.gov Similarly, this compound can be envisaged to react with a variety of boronic acids or esters to generate polycyclic structures.
The Heck reaction provides a means to couple the aryl bromide with an alkene, leading to the formation of substituted alkenes attached to the benzofuran core. wikipedia.orgorganic-chemistry.org This reaction typically involves a palladium catalyst and a base. nih.gov These resulting alkenylbenzofurans can then undergo further cyclization reactions to form additional rings. A one-step direct arylation and ring-closure of benzofurans with hydroxy aryl iodides via a Heck-type pathway has also been reported, offering a streamlined route to certain polycyclic systems. acs.org
Furthermore, annulation reactions provide another powerful strategy for constructing polycyclic systems. A [4+3] annulation of benzofuran-derived azadienes with α-bromohydroxamates has been developed for the synthesis of benzofuran-fused 1,4-diazepinones, demonstrating the utility of benzofuran derivatives in constructing seven-membered heterocyclic rings. rsc.org
The following table outlines key reactions for the synthesis of polycyclic systems from bromo-substituted benzofurans.
| Reaction Type | Reagents/Catalysts | Product Type | Potential Application with this compound | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl-substituted benzofurans | Synthesis of benzofurans linked to other aromatic or heteroaromatic rings. | nih.govrsc.org |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Alkenyl-substituted benzofurans | Creation of extended conjugated systems or precursors for further cyclization. | wikipedia.orgorganic-chemistry.orgacs.org |
| Annulation Reactions | Dienes/dienophiles, catalysts | Fused polycyclic systems | Construction of complex heterocyclic systems containing the benzofuran motif. | rsc.org |
Structure-Reactivity Correlations in this compound Analogues
The chemical reactivity of this compound and its analogues is intrinsically linked to the electronic properties and positions of the substituents on the benzofuran ring. The interplay between the electron-donating methoxy group and the electron-withdrawing but ortho-, para-directing bromo group governs the reactivity towards various chemical transformations.
The 6-methoxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho (C5) and para (C7) positions. This activation makes the benzene portion of the benzofuran more susceptible to electrophilic aromatic substitution. In contrast, the 4-bromo substituent is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic attack. However, through resonance, it directs incoming electrophiles to the ortho (C5) and para positions. In this compound, the activating effect of the methoxy group at C6 and the directing effect of the bromo group at C4 are synergistic, both favoring electrophilic substitution at the C5 and C7 positions. The powerful activation by the methoxy group generally outweighs the deactivating effect of the bromine.
The furan (B31954) ring of the benzofuran system also exhibits distinct reactivity. The C2 and C3 positions are electron-rich and susceptible to electrophilic attack. The electronic effects of substituents on the benzene ring are transmitted to the furan ring, influencing its reactivity. Studies have shown that electron-donating substituents on the benzene ring generally increase the rate of reactions such as electrophilic bromination at the furan ring.
The following table summarizes the expected influence of substituent modifications on the reactivity of the benzofuran core.
| Analogue Structure | Effect on Electrophilic Aromatic Substitution | Effect on Palladium-Catalyzed Cross-Coupling | Rationale |
| This compound | Activated at C5 and C7 | Reactive at C4 | The 6-methoxy group strongly activates the ring, while the 4-bromo group provides a site for cross-coupling. |
| 4-Chloro-6-methoxy-1-benzofuran | Similar activation pattern to the bromo analogue | Less reactive at C4 than the bromo analogue | The C-Cl bond is generally less reactive than the C-Br bond in oxidative addition to palladium. |
| 4-Iodo-6-methoxy-1-benzofuran | Similar activation pattern to the bromo analogue | More reactive at C4 than the bromo analogue | The C-I bond is the most reactive of the carbon-halogen bonds in oxidative addition. |
| 4-Bromo-6-ethoxy-1-benzofuran | Similar activation to the methoxy analogue | Similar reactivity to the methoxy analogue | The electronic effects of methoxy and ethoxy groups are very similar. |
Methodological Advancements in the Analysis of 4 Bromo 6 Methoxy 1 Benzofuran
Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC, SFC)
Chromatographic methods are fundamental to the analysis of benzofuran (B130515) derivatives, providing reliable means for separation and purity verification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of benzofuran compounds. Its versatility allows for the analysis of a wide range of compounds with varying polarities and thermal stabilities. In the context of benzofuran derivatives, HPLC is frequently used to determine the purity of final products and synthetic intermediates. For instance, analytical data for 4-Bromo-6-methoxy-1-benzofuran often includes HPLC results to confirm its purity. bldpharm.com The purity of related benzofuran-derived sulfamates has been successfully confirmed using HPLC, with compounds showing 100% purity at specific retention times. bham.ac.uk
Gas Chromatography (GC) is another powerful tool, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides exceptional separation and identification capabilities. GC has been effectively used in the analysis of various benzofuran and brominated aromatic compounds. semanticscholar.orgresearchgate.net The purity of synthesized compounds related to the benzofuran structure is often checked by chromatographic methods, including GC. semanticscholar.org
Supercritical Fluid Chromatography (SFC) is a less common but potent technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering high efficiency and fast separations. While specific applications of SFC for this compound are not extensively documented, its utility in separating complex mixtures and chiral compounds makes it a valuable tool for the broader class of benzofuran derivatives.
Table 1: Overview of Chromatographic Techniques in Benzofuran Analysis
| Technique | Primary Application | Advantages | Example from Related Compounds |
|---|---|---|---|
| HPLC | Purity assessment of final products and intermediates | High versatility, applicable to a wide range of polarities, non-destructive | Purity of benzofuran-derived sulfamates confirmed at specific retention times. bham.ac.uk |
| GC | Separation of volatile and thermally stable compounds | High resolution, sensitivity, often coupled with MS for identification | Used for measuring mass spectra of novel benzofuran derivatives. semanticscholar.org |
| SFC | Chiral separations, analysis of complex mixtures | Fast separations, reduced solvent consumption, high efficiency | General applicability for complex heterocyclic compounds. |
Advanced Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures containing this compound. ajrconline.orgindexcopernicus.com These methods provide two orthogonal dimensions of data, enhancing confidence in compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. This technique is instrumental in analyzing regioisomeric compounds and complex reaction byproducts. For example, in the study of brominated methoxy-containing psychoactive substances, GC-MS was essential for differentiating between isomers based on their unique fragmentation patterns in the mass spectra. researchgate.net Similarly, a GC-MS instrument was used to measure the mass spectra of a novel synthesized compound with a 6-hydroxy-4-methoxy-1-benzofuran core. semanticscholar.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for analyzing compounds that are not amenable to GC. The analysis of benzofuran derivatives by LC-MS can sometimes present challenges. In one case involving a chlorinated benzofuran pharmaceutical intermediate, direct analysis by LC-MS with atmospheric pressure ionization was unsuccessful. nih.gov This necessitated an advanced approach involving post-column online derivatization to yield a derivative that could be successfully analyzed by MS, demonstrating a significant methodological advancement for this class of compounds. nih.govresearchgate.net This highlights how hyphenated techniques can be adapted to overcome analytical hurdles and measure specific impurities within a drug substance. nih.gov
Table 2: Application of Hyphenated Techniques for Benzofuran Derivative Analysis
| Technique | Application | Challenge Addressed | Methodological Advancement |
|---|---|---|---|
| GC-MS | Structural differentiation of isomers | Similar structures of regioisomeric bromodimethoxy benzyl (B1604629) piperazines. researchgate.net | Provides specific confirmation of each isomer through unique mass spectra and fragmentation patterns. researchgate.netresearchgate.net |
| LC-MS/MS | Impurity analysis in pharmaceutical intermediates | A chlorinated benzofuran intermediate was not amenable to direct MS analysis. nih.gov | Implementation of post-column online derivatization to create an MS-active derivative for successful analysis. nih.govresearchgate.net |
Spectroscopic Techniques for in situ Reaction Monitoring
The synthesis of this compound involves multi-step chemical transformations. Traditional analysis relies on withdrawing samples for offline analysis, which can be time-consuming and may not capture transient or unstable intermediates. In situ reaction monitoring using spectroscopic techniques provides real-time data on reaction kinetics, mechanisms, and the formation of intermediates without disturbing the reaction. spectroscopyonline.com
Commonly used techniques for in situ monitoring include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can track the disappearance of reactant signals and the appearance of product signals in real-time. scispace.com For a reaction producing this compound, one could monitor characteristic shifts in the aromatic proton and carbon signals to determine reaction progress and endpoint.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups. mdpi.com The formation of the benzofuran ring or the introduction of the bromo and methoxy (B1213986) groups would result in characteristic changes in the IR or Raman spectrum, allowing for continuous tracking of the reaction.
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for monitoring reactions that involve a change in chromophores. mdpi.com The formation of the conjugated benzofuran system from non-conjugated precursors would lead to a shift in the UV-Vis absorption spectrum, which can be correlated with product concentration.
These in situ methods are crucial for process optimization, ensuring reaction completion, and gaining deeper mechanistic insights into the synthesis of complex molecules like this compound. spectroscopyonline.com
Future Directions and Emerging Research Avenues for 4 Bromo 6 Methoxy 1 Benzofuran Chemistry
Unexplored Synthetic Pathways and Reactivity
While classical methods for benzofuran (B130515) synthesis are well-established, the full synthetic and reactive potential of 4-Bromo-6-methoxy-1-benzofuran remains largely untapped. nih.gov Future research is likely to focus on novel C-H functionalization strategies and the exploration of its unique reactivity patterns.
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. hw.ac.uk For this compound, several C-H bonds on the benzene (B151609) and furan (B31954) rings are potential targets for late-stage modification. Research into regioselective C-H activation at positions C2, C3, C5, and C7, using transition-metal catalysts, could provide rapid access to a diverse library of derivatives.
Furthermore, the interplay between the bromo and methoxy (B1213986) substituents may lead to unexplored reactivity. For instance, metal-halogen exchange reactions could be investigated to generate organometallic intermediates for subsequent reactions. researchgate.net The electronic nature of the benzofuran ring system also invites exploration into pericyclic reactions and photocatalyzed transformations that have not yet been applied to this specific scaffold.
Table 1: Potential Unexplored Reactions for this compound
| Reaction Type | Target Position(s) | Potential Catalyst/Reagent | Significance |
| Direct C-H Arylation | C2, C3, C7 | Palladium, Rhodium, or Iridium catalysts | Provides rapid access to poly-aromatic systems and complex drug-like molecules. |
| C-H Borylation | C2, C7 | Iridium-based catalysts | Installs a versatile boronic ester group for subsequent Suzuki-Miyaura coupling. |
| Photocatalyzed ATRA | C2, C3 | Eosin Y, Ru(bpy)₃²⁺ | Forms new C-C bonds under mild, visible-light conditions, aligning with green chemistry principles. |
| Halogen Dance Reaction | C4 -> C5 or C7 | Strong bases (e.g., LDA) | Enables isomerization to other brominated benzofuran isomers, expanding synthetic possibilities. |
Novel Applications in Sustainable Chemistry
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. ugm.ac.id Future research on this compound will likely incorporate these principles through the use of eco-friendly solvents, energy-efficient reaction conditions, and renewable reagents.
One promising area is the use of deep eutectic solvents (DES) as an alternative to volatile organic compounds. acs.org These solvents are often biodegradable, non-toxic, and can enhance reaction rates and selectivity. Investigating the synthesis and modification of this compound in DES could significantly reduce the environmental impact of its production.
Additionally, visible-light photocatalysis represents a key technology for sustainable chemistry. nih.gov Employing light as a traceless reagent to drive reactions such as C-Br bond functionalization or C-H activation would reduce the reliance on high temperatures and stoichiometric chemical oxidants or reductants. Biocatalysis, using enzymes to perform selective transformations, also presents a green avenue for modifying the benzofuran core or its substituents with high chemo- and stereoselectivity.
Table 2: Comparison of Sustainable Chemistry Approaches
| Approach | Traditional Method | Sustainable Alternative | Key Advantages |
| Solvent | Toluene, DMF, Dioxane | Deep Eutectic Solvents (DES), Water, Supercritical CO₂ | Reduced toxicity, biodegradability, potential for recycling. acs.org |
| Energy Source | Thermal heating (reflux) | Visible-light photocatalysis, Microwave irradiation | Lower energy consumption, faster reaction times, milder conditions. nih.gov |
| Catalysis | Homogeneous precious metal catalysts | Heterogeneous catalysts (e.g., MOFs), Earth-abundant metal catalysts (Fe, Cu), Biocatalysis | Catalyst recyclability, lower cost, reduced metal contamination in products. |
| Reagents | Stoichiometric strong bases and oxidants/reductants | Catalytic amounts of reagents, use of air as an oxidant | Higher atom economy, reduced waste generation. |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch processing to continuous-flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov The synthesis and subsequent transformation of this compound are well-suited for integration with flow chemistry platforms.
Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net For reactions that involve hazardous intermediates or exothermic processes, the small reactor volumes inherent to flow chemistry drastically improve safety. nih.gov A multi-step flow synthesis could be envisioned where the formation of the benzofuran core is followed immediately by in-line purification and subsequent cross-coupling reactions at the bromide position, streamlining the entire manufacturing process.
Automated synthesis platforms, which combine flow reactors with robotic reagent handling and real-time reaction analysis, could further accelerate the discovery of novel this compound derivatives. These systems can perform high-throughput experimentation to rapidly optimize reaction conditions or generate libraries of compounds for biological screening.
Advanced Catalyst Development for this compound Transformations
The carbon-bromine bond at the C4 position is a key functional group for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov The development of next-generation catalysts is crucial for expanding the scope and efficiency of these transformations.
While palladium-based catalysts are the workhorses for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, research is ongoing to develop catalysts with higher activity and stability. bris.ac.ukscribd.com This includes the design of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands that can promote reactions with challenging substrates or at very low catalyst loadings. ethz.ch For applications in sustainable chemistry, there is a growing interest in replacing precious metals with earth-abundant alternatives like nickel, copper, and iron. acs.org
Heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles supported on solid materials, offer the significant advantage of easy separation and recyclability. ethz.ch Developing robust and highly active heterogeneous catalysts for the cross-coupling of this compound would be a major step towards more economical and sustainable chemical production.
Table 3: Advanced Catalyst Systems for C-Br Bond Functionalization
| Catalyst Type | Description | Target Reaction(s) | Advantages |
| Palladium-NHC Complexes | Palladium center coordinated to N-heterocyclic carbene ligands. | Suzuki, Heck, Buchwald-Hartwig | High thermal stability and activity, often effective for sterically hindered substrates. ethz.ch |
| Nickel Dual Catalysis | Combination of a nickel catalyst and a photocatalyst. | C-Br Alkylation, Arylation | Enables novel bond formations under mild conditions using light energy. acs.org |
| Copper-Catalyzed Couplings | Utilizes copper salts or complexes, often in the presence of a ligand. | Sonogashira, Ullmann, C-N coupling | Low cost, readily available, complementary reactivity to palladium. acs.org |
| Heterogeneous MOF Catalysts | Metal nodes (e.g., Pd, Cu) within a porous metal-organic framework. | Suzuki, Heck | High catalyst stability, recyclability, potential for size/shape selectivity. ethz.ch |
| Gold/Silver Catalysts | Catalysts based on gold and silver salts, often used in tandem. | Intramolecular cyclization and functionalization. | Unique reactivity for activating alkynes and facilitating complex cyclizations. nih.gov |
Theoretical Insights Guiding Future Experimental Design
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity, thereby guiding the rational design of experiments. smu.edu The application of theoretical methods to the chemistry of this compound can accelerate discovery and optimization.
Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into reaction barriers and predicting the regioselectivity of, for example, C-H functionalization. researchgate.net By calculating the energies of intermediates and transition states, researchers can understand why a particular catalyst is effective or why a certain side product is formed. comporgchem.com
These computational tools can also be used to design new catalysts. By modeling the interaction between a catalyst and the this compound substrate, researchers can rationally modify ligand structures to enhance catalytic activity or selectivity. Molecular dynamics simulations can further provide insights into the role of the solvent and other dynamic effects on the reaction outcome. researchgate.net This synergy between theoretical prediction and experimental validation is a key feature of modern chemical research and will undoubtedly play a significant role in unlocking the full potential of this compound.
Q & A
Q. What are the key synthetic routes for 4-Bromo-6-methoxy-1-benzofuran, and how can regioselectivity challenges be addressed?
The synthesis typically involves bromination of a pre-functionalized benzofuran scaffold. For example, regioselective bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids) under controlled conditions. However, competing bromination at adjacent positions (e.g., 5- or 7-positions) may occur due to electronic and steric effects. To mitigate this, substituent-directed strategies (e.g., methoxy groups at the 6-position as directing groups) and low-temperature conditions are recommended . Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated intermediates may also provide alternative pathways .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and bromine placement. Aromatic protons adjacent to bromine may show deshielding (~δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₇BrO₂) and isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX-based refinement (e.g., SHELXL) is recommended to resolve ambiguities in bond lengths and angles . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism; recrystallization or HPLC purification is advised .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) provides precise bond parameters (e.g., C-Br bond length ~1.89–1.91 Å) and dihedral angles between the benzofuran core and substituents. Tools like ORTEP-3 facilitate 3D visualization of molecular packing and intermolecular interactions (e.g., halogen bonding involving bromine) . For example, in related brominated benzofurans, the methoxy group’s orientation influences crystal packing and stability .
Q. What methodological approaches are used to analyze contradictory data in pharmacological studies of benzofuran analogs?
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:
- Standardized Assays : Use harmonized protocols (e.g., MTT assays with controlled DMSO concentrations).
- Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., 5-APB, 6-APB) to isolate substituent effects .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
DFT calculations (e.g., using Gaussian or ORCA) can model transition states and activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include:
Q. What strategies reconcile low yields in the synthesis of this compound derivatives?
Low yields (~30–40%) are often attributed to:
- Competing Side Reactions : E.g., debromination or over-bromination. Use of mild brominating agents (e.g., CuBr₂) and inert atmospheres can suppress these .
- Purification Challenges : Column chromatography with gradient elution (hexane:EtOAc) or preparative TLC improves isolation of the target compound .
Data Interpretation and Validation
Q. How should researchers validate the purity of this compound for pharmacological assays?
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity .
- Elemental Analysis : Match experimental C/H/Br/O percentages with theoretical values (e.g., C 47.61%, H 3.11%, Br 35.21%) .
- Stability Tests : Monitor degradation under storage conditions (e.g., 2–8°C in amber vials) via periodic NMR/MS .
Q. What are the best practices for handling contradictions in spectral data during structure elucidation?
- Multi-Technique Correlation : Cross-validate NMR, IR, and MS data. For instance, a missing C signal may indicate symmetry or dynamic effects.
- Crystallographic Validation : SCXRD resolves ambiguities in regiochemistry (e.g., bromine vs. methoxy positioning) .
- Peer Review : Consult crystallographic databases (e.g., CCDC) for similar structures .
Application-Oriented Questions
Q. How does the electronic structure of this compound influence its potential as a pharmacophore?
The bromine atom enhances lipophilicity and bioavailability, while the methoxy group donates electron density to the aromatic ring, stabilizing charge-transfer interactions. SAR studies on analogs (e.g., 5-APB) suggest that substitution at the 4-position enhances binding to serotonin receptors .
Q. What role does this compound play in materials science applications?
Brominated benzofurans serve as intermediates in organic semiconductors due to their planar structure and halogen-mediated π-stacking. For example, bromine can be replaced via Ullmann coupling to attach conductive side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
